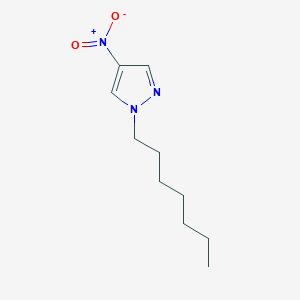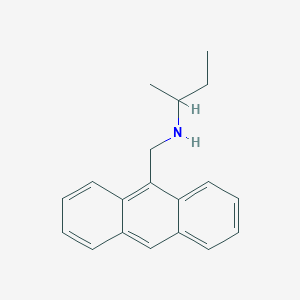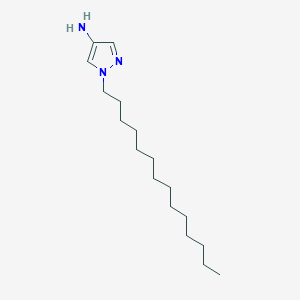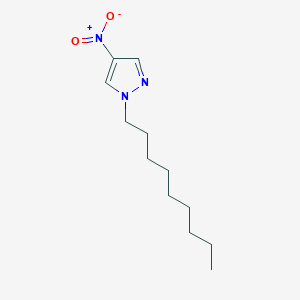
1-Heptyl-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Heptyl-4-nitro-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A variety of synthesis methods have been reported over the years, highlighting their significant importance in research and applications .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Various 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles have been prepared in good yields from the corresponding 2-alkyn-1-ones .
Applications De Recherche Scientifique
Pyrazoline Derivatives in Therapeutics
Pyrazolines, including derivatives like 1-Heptyl-4-nitro-1H-pyrazole, have garnered attention due to their wide-ranging therapeutic applications. Research highlights the versatility of pyrazoline derivatives across various biological activities, making them a focal point in medicinal chemistry. Notably, pyrazoline compounds have demonstrated significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Their role as cannabinoid CB1 receptor antagonists, antiepileptic, antiviral, and antioxidant agents further underscores their therapeutic potential. The exploration of these derivatives in pharmaceutical applications is extensive, with ongoing efforts to synthesize new compounds and explore their multifaceted biological effects (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).
Anticancer Research
A specific focus on anticancer research reveals that pyrazoline derivatives are being investigated for their potential in cancer treatment. The structural framework of pyrazoline, characterized by a five-membered ring with two nitrogen atoms, is conducive to electronic properties that are beneficial in the synthesis of compounds with high biological activity. The incorporation of this compound into anticancer agents highlights the ongoing research into novel therapeutic options, aiming to harness the unique properties of pyrazoline derivatives for effective cancer treatment (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis of pyrazole derivatives underscores a strategic approach in medicinal chemistry, focusing on the efficiency of synthesis while exploring the biological activities of these compounds. This methodology is pivotal for the rapid development of bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties. The research emphasizes the potential of pyrazole derivatives synthesized through multicomponent reactions (MCRs) to serve as foundational compounds for future pharmaceuticals (Becerra, Abonía, & Castillo, 2022).
Neurodegenerative Disease Management
Pyrazoline derivatives are also being explored for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes associated with the progression of these diseases. The exploration into pyrazoline-based therapeutic agents aims to develop new drug candidates that could potentially manage neurodegenerative disorders, providing a new avenue for treatment strategies (Ahsan et al., 2022).
Orientations Futures
Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and their use as scaffolds in the synthesis of bioactive chemicals . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .
Propriétés
IUPAC Name |
1-heptyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-12-9-10(8-11-12)13(14)15/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPZVZJSJXEYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)